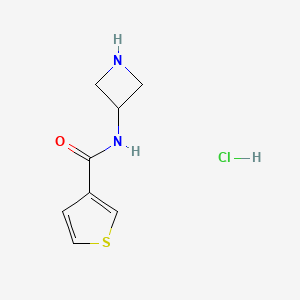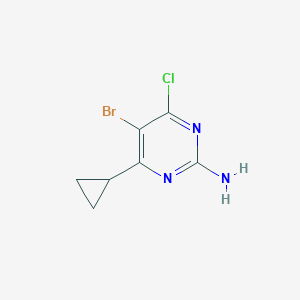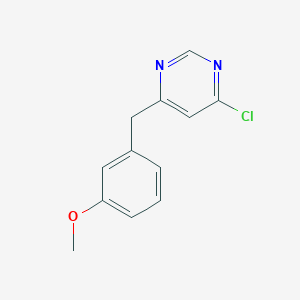
4-Cloro-6-(3-metoxi-bencil)pirimidina
Descripción general
Descripción
4-Chloro-6-(3-methoxybenzyl)pyrimidine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3-methoxybenzyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3-methoxybenzyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis Computacional de Química Cuántica
Compuestos similares a "4-Cloro-6-(3-metoxi-bencil)pirimidina" se han utilizado en métodos computacionales de química cuántica, como la Teoría del Funcional de la Densidad (DFT), para predecir espectros de RMN y otras propiedades de compuestos orgánicos .
Síntesis de Nuevos Análogos de Curcumina
Compuestos de pirimidina análogos se han sintetizado como nuevos análogos de curcumina, que son significativos debido a las propiedades antiinflamatorias y antioxidantes de la curcumina .
Desarrollo de Medicamentos Antiinflamatorios
Los derivados de pirimidina se han investigado por sus efectos antiinflamatorios, lo que sugiere que "this compound" podría utilizarse en el desarrollo de nuevos fármacos antiinflamatorios .
Investigación de la Actividad Antioxidante
Se han sintetizado y probado compuestos de pirimidina por su actividad antioxidante, lo que indica una posible aplicación para "this compound" en la investigación antioxidante .
Síntesis de Intermedios Insecticidas
Compuestos relacionados de cloropiridilmetilamina se han sintetizado como intermediarios clave para insecticidas neonicootinoides, lo que sugiere una posible aplicación en el desarrollo de insecticidas .
Reacciones de Acoplamiento Cruzado Suzuki-Miyaura
Los compuestos de pirimidina se pueden utilizar en reacciones de acoplamiento cruzado Suzuki-Miyaura, que se aplican ampliamente en los procesos de formación de enlaces carbono-carbono, lo que indica una aplicación en la síntesis orgánica .
MDPI - Síntesis de Nuevos Análogos de Curcumina RSC Publishing - Actividades Antiinflamatorias Academia.edu - N-óxidos de Pirimidina Oxford Academic - Síntesis de Intermedios Insecticidas RSC Publishing - Acoplamiento Suzuki-Miyaura
Propiedades
IUPAC Name |
4-chloro-6-[(3-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-3-9(6-11)5-10-7-12(13)15-8-14-10/h2-4,6-8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJSPUQNNPIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



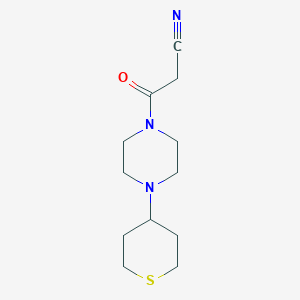
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)
![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)
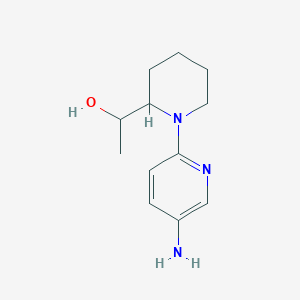
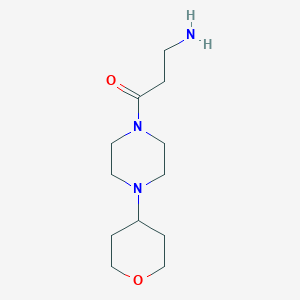
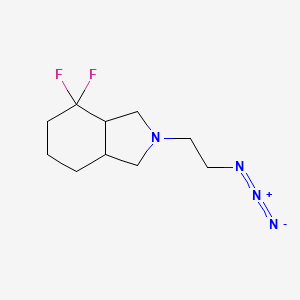
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)

